Product packaging for Imatinib EP impurity D(Cat. No.:CAS No. 1821122-73-9)

Imatinib EP impurity D

Cat. No.: B8819643
CAS No.: 1821122-73-9
M. Wt: 888.0 g/mol
InChI Key: QBGARNIMTBRKNN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Science and Quality Control

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of a drug product. globalpharmatek.comlongdom.org Impurity profiling, the identification, quantification, and characterization of unwanted chemical substances, is a critical aspect of quality control. pharmainfo.in These impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients. pharmainfo.inbiomedres.us Even in trace amounts, some impurities can have unintended biological effects, potentially compromising the safety and therapeutic efficacy of the medication. biomedres.us Therefore, rigorous impurity profiling is essential to meet stringent regulatory standards, assess product safety, and maintain the stability and quality of pharmaceutical products. longdom.org

Overview of Imatinib (B729) Mesylate: A Tyrosine Kinase Inhibitor in Pharmaceutical Development

Imatinib mesylate is a potent and selective tyrosine kinase inhibitor. tocris.com It functions by targeting specific enzymes involved in cellular signaling pathways, such as BCR-ABL, c-kit, and the platelet-derived growth factor (PDGF) receptor. tocris.comactasdermo.org This targeted action makes it a cornerstone in the treatment of certain types of cancer, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). actasdermo.orgpharmgkb.org The development of Imatinib revolutionized the treatment landscape for these diseases. actasdermo.org As with any synthetically derived drug, the manufacturing process of Imatinib can lead to the formation of various impurities that must be carefully controlled. google.com

Regulatory Framework for Pharmaceutical Impurities: Focus on International Conference on Harmonisation (ICH) Guidelines and Pharmacopoeial Standards

To ensure the global harmonization of pharmaceutical quality, regulatory bodies like the International Conference on Harmonisation (ICH) have established comprehensive guidelines for the control of impurities. biotech-spain.comjpionline.org The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, provide a framework for qualifying and controlling impurities in new drug substances and new drug products, respectively. jpionline.orgich.orgeuropa.eu These guidelines set thresholds for reporting, identifying, and qualifying impurities based on their potential risk. jpionline.org

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), provide specific monographs for drug substances and products, which include tests and acceptance criteria for known and unknown impurities. krackeler.comfishersci.comedqm.eulgcstandards.comcymitquimica.com For Imatinib, the European Pharmacopoeia lists several potential impurities, including Imatinib EP Impurity D, and outlines the analytical procedures for their detection and control. google.comlcms.cz Adherence to these regulatory standards is mandatory for a drug to be approved for marketing, underscoring the importance of a thorough understanding of each specified impurity. longdom.org

This compound: A Detailed Analysis

This compound is a known process-related impurity of Imatinib. google.com Its presence in the final drug substance is carefully monitored to ensure it does not exceed the limits set by regulatory authorities.

Chemical Profile

A comprehensive understanding of the chemical properties of this compound is foundational to its control.

PropertyDataSource(s)
Chemical Name 1-Methyl-1,4-bis[4-[[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]piperazin-1-ium chloride glppharmastandards.com
Synonyms Des(methylpiperazinyl) Imatinib Dimer Piperazinium Chloride; Imatinib Dimer glppharmastandards.com
CAS Number 1821122-73-9 glppharmastandards.com
Molecular Formula C53H51ClN12O2 glppharmastandards.com
Molecular Weight 923.50 g/mol
Appearance Solid
Stability Light sensitive

Formation and Synthesis

The formation of this compound is typically associated with the synthesis of Imatinib itself. google.com It can arise from impurities present in the starting materials or as a by-product of side reactions during the manufacturing process. google.com

A patented method for the specific preparation of this compound involves the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. google.com This reaction is carried out in the presence of coupling agents like N,N-diisopropylcarbodiimide and 1-hydroxybenzotriazole (B26582), with N,N-diisopropylethylamine acting as a base. google.com This controlled synthesis allows for the production of this compound as a reference standard, which is crucial for the qualitative and quantitative analysis of this impurity in Imatinib drug substance. google.com

Analytical Characterization

Accurate detection and quantification of this compound are essential for quality control. Various analytical techniques are employed for this purpose.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) A primary method for the separation and quantification of Imatinib and its impurities. lcms.czclearsynth.combepls.com The European Pharmacopoeia specifies an HPLC method for the analysis of Imatinib and its related impurities, including Impurity D. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) Used for the identification and structural elucidation of impurities. clearsynth.comgoogle.com This technique provides high sensitivity and specificity, enabling the detection of trace-level impurities. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy Employed for the structural characterization of reference standards of impurities like this compound. clearsynth.com

Modern ultra-performance liquid chromatography (UPLC) methods have also been developed to provide high-resolution separation of Imatinib and its impurities, including Impurity D, in a shorter analysis time. lcms.cz These methods often utilize MS-compatible mobile phases, allowing for seamless integration with mass spectrometry for definitive peak identification. lcms.cz

The rigorous control of impurities is a fundamental principle of modern pharmaceutical development and manufacturing. For a widely used therapeutic agent like Imatinib, understanding the profile of each potential impurity, such as this compound, is not merely a regulatory requirement but a scientific necessity to guarantee the quality, safety, and efficacy of the final medicinal product. The continuous refinement of analytical methods ensures that even trace levels of such impurities can be accurately monitored and controlled, safeguarding public health.

Properties

IUPAC Name

4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H50N12O2/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGARNIMTBRKNN-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H51N12O2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Imatinib Ep Impurity D: Chemical Identity, Genesis, and Degradation Pathways

Chemical Characterization and Nomenclature of Imatinib (B729) EP Impurity D

The precise identification and characterization of any pharmaceutical impurity are foundational to controlling its levels. Imatinib EP Impurity D is defined by its specific molecular structure and chemical properties.

This compound is a complex organic molecule. Its chemical identity is formally described by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Several IUPAC names are used, including:

1-Methyl-1,4-bis(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazin-1-ium. simsonpharma.comsynzeal.compharmaceresearch.comchemicea.com

4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide. clearsynth.com

The impurity is also known by synonyms such as Des(methylpiperazinyl) Imatinib Dimer Piperazinium Chloride and Imatinib Dimer. glppharmastandards.com The molecular composition and weight vary depending on whether it is in its free base form or as a salt, such as a chloride or iodide salt. synzeal.comchemicea.comveeprho.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 1821122-73-9 simsonpharma.comsynzeal.comclearsynth.comglppharmastandards.com
Molecular Formula C₅₃H₅₁N₁₂O₂ (ion) simsonpharma.comsynzeal.comgoogle.com
C₅₃H₅₁ClN₁₂O₂ (chloride salt) glppharmastandards.comveeprho.com
Molecular Weight 888.05 g/mol (ion) simsonpharma.compharmaceresearch.comgoogle.com
923.50 g/mol (chloride salt) veeprho.com

| Appearance | Solid | |

This compound is classified as a dimeric impurity. Its structure consists of two Imatinib-like molecules linked by a central, quaternized piperazine (B1678402) ring. This dimeric structure is formed when two molecules of an Imatinib precursor or related substance are joined together during the synthesis process.

The core of the impurity is a 1-methyl-1,4-dibenzylpiperazin-1-ium cation. Each benzyl (B1604629) group is connected to a benzamide (B126) moiety, which in turn is linked to the characteristic N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine structure of Imatinib. google.com This large, complex structure contrasts with the single Imatinib molecule, which features a terminal N-methylpiperazine group essential for its therapeutic activity.

IUPAC Naming Conventions and Molecular Composition

Mechanistic Pathways of this compound Formation

The formation of this compound is primarily linked to the manufacturing process of Imatinib. It is considered a process-related impurity, meaning its genesis occurs during the chemical synthesis of the active ingredient rather than as a degradation product. google.comveeprho.com

The multi-step synthesis of Imatinib involves several chemical transformations where the conditions can inadvertently lead to the formation of by-products, including Impurity D. veeprho.com

The generation of this compound is often traced back to the impurities present in the starting materials or the reaction between key intermediates. google.com The synthesis of this impurity can occur when a dimeric piperazine derivative reacts with the primary amine intermediate of Imatinib. google.comgoogle.com

A key intermediate in the formation of Impurity D is 1,4-bis(4-carboxybenzyl)piperazine or its methylated salt form. google.comgoogle.com This molecule can be formed from piperazine and p-chloromethyl benzoic acid derivatives, which are materials used in related synthetic steps. If this dimeric acid is present as an impurity, it can react with two equivalents of the Imatinib amine intermediate, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, leading to the formation of the dimeric impurity structure. google.comgoogle.com

The specific conditions of the chemical reactions in Imatinib synthesis significantly influence the formation of impurities. High temperatures are a known factor that can promote the generation of undesired by-products and degradation products. googleapis.com

The coupling reaction that forms the amide bond in Imatinib, and similarly in Impurity D, often employs coupling agents and bases. The synthesis of Impurity D has been shown to proceed in the presence of reagents such as N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (B26582) (HOBT), and a base like N,N-diisopropylethylamine (DIPEA). google.comgoogle.com The choice of solvent also plays a critical role, with solvents like dimethyl sulfoxide (B87167) (DMSO) being used. google.comgoogle.com Controlling the temperature, typically between 35°C and 80°C for the impurity synthesis, and minimizing the presence of reactive dimeric starting materials are key to limiting the formation of this compound. google.com Conversely, conducting the main synthesis at lower temperatures (e.g., 0°C to 25°C) can help to avoid the formation of such impurities. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name Type
Imatinib Active Pharmaceutical Ingredient
Imatinib Mesylate Salt form of the Active Pharmaceutical Ingredient
This compound Process-Related Impurity
1-Methyl-1,4-bis(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazin-1-ium IUPAC Name for Impurity D
4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide IUPAC Name for Impurity D
Des(methylpiperazinyl) Imatinib Dimer Piperazinium Chloride Synonym for Impurity D
1,4-bis(4-carboxybenzyl)piperazine Starting Material/Intermediate for Impurity D
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Imatinib Intermediate
Piperazine Starting Material
p-chloromethyl benzoic acid methyl ester Starting Material
N,N'-diisopropylcarbodiimide (DIC) Reagent
1-hydroxybenzotriazole (HOBT) Reagent
N,N-diisopropylethylamine (DIPEA) Reagent/Base
Dimethyl sulfoxide (DMSO) Solvent
Acetonitrile (B52724) Solvent
Methanol (B129727) Solvent
Role of Starting Materials and Intermediates in Impurity Generation

Degradation Pathways Leading to this compound

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish the stability of a drug substance. Such studies on Imatinib have been conducted under conditions of hydrolysis, oxidation, photolysis, and thermal stress as mandated by international guidelines. wisdomlib.org However, these studies have not identified this compound as a resulting degradant. Instead, evidence points towards its origin as a process-related impurity. A patent for the preparation of Imatinib Impurity D specifies that its generation is due to reactions occurring during the synthesis process of Imatinib, involving impurities in starting materials or intermediates.

Hydrolysis studies are performed to evaluate the susceptibility of a drug substance to break down in the presence of water at varying pH levels. When Imatinib is subjected to acidic (e.g., using hydrochloric acid) and basic (e.g., using sodium hydroxide) conditions, it undergoes degradation primarily through the hydrolysis of its amide bond. researchgate.netnih.gov This cleavage results in the formation of two main degradation products:

4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine

4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid researchgate.netnih.gov

Multiple independent studies have consistently reported these two compounds as the principal hydrolytic degradants. researchgate.netnih.gov Across the published research on the hydrolytic degradation of Imatinib, the formation of this compound has not been observed or reported. This strongly indicates that hydrolysis is not a pathway for the genesis of this particular impurity.

Table 1: Reported Degradation Products of Imatinib under Hydrolytic Stress

ConditionDegradation Products IdentifiedThis compound Formation
Acidic Hydrolysis4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine, 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid researchgate.netNot Reported researchgate.netnih.gov
Basic Hydrolysis4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine, 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid researchgate.netNot Reported researchgate.netnih.gov
Neutral HydrolysisImatinib is reported to be relatively stable, though some studies show minor degradation. researchgate.netnih.govNot Reported researchgate.netnih.gov

Oxidative degradation is typically investigated using reagents such as hydrogen peroxide (H₂O₂). Stress testing of Imatinib under oxidative conditions leads to the formation of several N-oxide derivatives. The primary products identified are N-oxides of the piperazine ring, including:

4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib N-oxide)

4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide

4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide researchgate.netnih.gov

Significant degradation of Imatinib is observed under oxidative conditions. europa.eu However, similar to the hydrolytic studies, the scientific literature does not report the formation of this compound as a product of oxidative stress. researchgate.netnih.gov

Photostability testing exposes the drug substance to light to determine if it is susceptible to degradation upon light exposure. Studies have shown that Imatinib is largely stable under photolytic conditions. researchgate.netnih.gov While one vendor source notes that this compound itself is light-sensitive, this pertains to the stability of the impurity itself rather than its formation from Imatinib upon exposure to light. wisdomlib.org The European Medicines Agency has also noted that no change was documented when the photostability of Imatinib was explored. europa.eu Therefore, photolytic degradation is not a pathway for the formation of Impurity D.

To assess thermal stability, drug substances are exposed to elevated temperatures. Imatinib has demonstrated good stability under thermal stress conditions with very little change observed. nih.goveuropa.eu The European Medicines Agency's public assessment report for Imatinib Actavis noted that hardly any degradation is found in the solid state under thermal and humidity stress. europa.eu The available literature on forced degradation studies does not indicate that this compound is formed as a result of thermal degradation. wisdomlib.orgnih.gov

Table 2: Summary of Imatinib Stability under Non-Hydrolytic Stress

Stress ConditionObservationThis compound Formation
Oxidative Forms N-oxide derivatives of the piperazine ring. researchgate.netnih.govNot Reported researchgate.netnih.gov
Photolytic Imatinib is practically photostable. researchgate.netnih.goveuropa.euNot Reported researchgate.netnih.goveuropa.eu
Thermal Imatinib is thermally stable with minimal degradation. nih.goveuropa.euNot Reported nih.goveuropa.eu

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Imatinib Ep Impurity D

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complex molecule like Imatinib (B729) EP Impurity D, a combination of one-dimensional and two-dimensional NMR experiments is essential.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the molecular structure. ¹H NMR spectroscopy identifies the chemical environment of all protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl).

¹H NMR: The proton NMR spectrum of Imatinib EP Impurity D, which has the chemical name 1-methyl-1,4-bis[4-[[4-methyl-3-[[4-(pyridin-3-yl)-pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]-piperazin-1-ium, reveals a complex set of signals corresponding to its large, dimeric structure. veeprho.comsynzeal.com A patent for the preparation of this impurity provides detailed spectral data acquired at 600 MHz in a DMSO solvent. google.com The data shows distinct signals for the aromatic protons on the pyridine, pyrimidine (B1678525), and benzene (B151609) rings, as well as signals for the amide N-H protons, the methyl groups, and the protons of the central piperazine (B1678402) ring. google.com

Interactive Table: ¹H NMR Chemical Shift Data for this compound google.com

To sort the data, click on the table headers.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.408s-1HAmide N-H
10.241s-1HAmide N-H
9.281d2.42HPyridine
9.013d6.02HPyrimidine
8.685d4.82HPyridine
8.516d4.82HPyrimidine
8.479d7.82HBenzene
8.103-8.082m-4HBenzene
7.973d7.82HBenzene
7.720d8.42HBenzene
7.535-7.432m-8HBenzene
7.221t7.82HBenzene
4.739s-2HBenzyl (B1604629) CH₂
3.726s-2HBenzyl CH₂
3.610-3.551m-2HPiperazine CH₂
3.378d8.42HPiperazine CH₂
3.005s-3HMethyl (N-CH₃)
2.904m-2HPiperazine CH₂
2.743m-2HPiperazine CH₂
2.460m-6HMethyl (Aryl-CH₃)

¹³C NMR: While detailed published spectra are less common, ¹³C NMR is routinely used in the characterization of such impurities. glppharmastandards.com This technique is crucial for confirming the total number of carbon atoms in the proposed structure and identifying the chemical shifts of quaternary carbons, which are not visible in proton-based spectra like HSQC. It provides distinct signals for the carbonyl carbons of the amide groups, as well as for the numerous sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the piperazine and methyl groups.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are indispensable for assembling the puzzle of a complex structure like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would establish the connectivity of protons within each of the aromatic ring systems (the pyridine, pyrimidine, and substituted benzene rings), allowing for unambiguous assignment of adjacent protons. youtube.com It would also show correlations between protons within the piperazine ring structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comgithub.io This powerful technique allows for the definitive assignment of carbon signals based on the already-assigned proton signals from the ¹H NMR spectrum. It simplifies the complex carbon spectrum by spreading it over two dimensions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, NOESY can help to confirm the stereochemistry and conformation of the molecule, for example, by showing through-space correlations between protons on different aromatic rings or between the methyl group and adjacent protons on the piperazine ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a primary tool for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often with sub-ppm accuracy. hpst.czmdpi.com This precision allows for the unambiguous determination of the elemental formula of an ion. For this compound, with a molecular formula of C₅₃H₅₁N₁₂O₂, the expected monoisotopic mass is 887.4289 g/mol for the free cation. veeprho.comgoogle.com Analysis by HRMS can confirm this elemental composition, distinguishing it from other potential impurities with the same nominal mass. A patent document reports a mass spectrometry result of MS-API:(M+2H)/2 = 445, which corresponds to the doubly-charged ion of the molecule with a molecular weight of around 888, providing strong evidence for the dimeric structure. google.com

Tandem Mass Spectrometry (MS/MS, LC-MS/MS, UPLC/Q-TOF-ESI-MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and fragmenting it to produce a spectrum of product ions. veeprho.com This fragmentation pattern acts as a structural fingerprint. Techniques like Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer with electrospray ionization (UPLC/Q-TOF-ESI-MS/MS) are frequently used for impurity identification. hpst.czwaters.com

The fragmentation of this compound would be predicted based on the known fragmentation of the parent Imatinib molecule. nih.gov Key fragmentation pathways would involve the cleavage of the two amide bonds and fragmentations within the central piperazine ring structure. A detailed study of these fragmentation pathways allows researchers to confirm the identity of the impurity by matching observed fragments to the proposed structure. waters.comnih.gov For example, the multiple reaction monitoring (MRM) transition for Imatinib itself is often m/z 494.5 → 394.5, representing the loss of the piperazine moiety. nih.gov Similar characteristic losses would be expected from the dimeric impurity.

Interactive Table: Plausible Mass Fragments of this compound in ESI+ MS/MS

This table presents hypothetical fragments based on the known structure and fragmentation patterns of similar molecules.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / Neutral Loss
887.4 (M⁺)789.4Loss of C₅H₁₀N₂ (methylpiperazine)
887.4 (M⁺)494.3Cleavage to form Imatinib cation
887.4 (M⁺)444.2Doubly charged precursor ion (M+2H)²⁺
887.4 (M⁺)394.2Fragment of Imatinib (loss of piperazine ring)
494.3394.2Loss of C₅H₁₀N₂ (methylpiperazine) from Imatinib fragment

Complementary Spectroscopic Techniques

While NMR and MS provide the most detailed structural information, other spectroscopic methods offer valuable complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. glppharmastandards.com In the analysis of this compound, IR would show characteristic absorption bands for N-H stretching (from the amine and amide groups), C=O stretching of the amide bonds, C=N and C=C stretching from the aromatic rings, and C-H stretching from the aliphatic and aromatic components.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is inherent to most high-performance liquid chromatography (HPLC) and UPLC methods used for impurity profiling. waters.comlcms.cz The molecule exhibits strong UV absorbance due to its extensive system of conjugated double bonds across the multiple aromatic and heteroaromatic rings. The UV spectrum is used for detection and quantification during chromatographic separation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a molecular fingerprint. While a publicly available, peer-reviewed FTIR spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted based on its known chemical structure. The structure of this compound contains several key functional groups, including secondary amines (N-H), aromatic rings (C-H, C=C), an amide group (C=O, N-H), a piperazinium ring, and a pyrimidine ring.

The analysis of the FTIR spectrum would involve identifying the vibrational frequencies corresponding to these groups. The N-H stretching vibrations of the secondary amine and the amide group are expected to appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the two amide linkages is a strong indicator and typically appears in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the various aromatic rings would produce a series of bands between 1400 and 1600 cm⁻¹. The presence of the methyl group attached to the piperazinium nitrogen and the aromatic rings would be indicated by C-H stretching and bending vibrations.

A comprehensive analysis of these bands would provide strong evidence for the presence of the key functional groups within the impurity, contributing significantly to its structural confirmation. A reference standard of this compound is commercially available from suppliers who confirm its structure with techniques including IR spectroscopy, although the detailed data is not published in the public domain. glppharmastandards.com

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Secondary Amine (N-H)3200 - 3500Stretching
Amide (N-H)3200 - 3500Stretching
Aromatic (C-H)3000 - 3100Stretching
Aliphatic (C-H)2850 - 2960Stretching
Amide (C=O)1630 - 1680Stretching
Aromatic (C=C)1400 - 1600Ring Stretching
C-N1000 - 1350Stretching

This table is generated based on established principles of infrared spectroscopy and the known chemical structure of this compound. Actual peak positions may vary.

X-ray Crystallography for Definitive Three-Dimensional Structure (if single crystals are obtainable)

The successful application of this method is contingent upon the ability to grow single crystals of the impurity of sufficient size and quality. The process of obtaining suitable crystals can be challenging, particularly for pharmaceutical impurities which are often present in small quantities and may be difficult to crystallize.

To date, a published single-crystal X-ray structure of this compound has not been identified in the public scientific literature. While crystallographic data exists for the parent drug, Imatinib, and some of its other impurities or related derivatives, this specific dimeric impurity remains uncharacterized by this definitive method in the public domain. rsc.orgnih.gov

Should single crystals of this compound be obtained, the resulting crystallographic data would provide a detailed three-dimensional model. This would definitively confirm the proposed structure, including the stereochemistry and the relative orientation of the two large substituent groups on the central piperazinium ring. The data would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access.

Table 2: Potential Crystallographic Data for this compound (Hypothetical)

ParameterInformation Provided
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the arrangement of molecules within the unit cell.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

This table outlines the type of data that would be obtained from a successful X-ray crystallography experiment. The values are dependent on the actual crystal structure.

Analytical Method Development and Validation for Imatinib Ep Impurity D Quantification and Detection

Chromatographic Separation Principles and Optimization

The separation of Imatinib (B729) and its impurities, including Impurity D, predominantly relies on liquid chromatography. Several LC methods have been developed for the quantitative determination of Imatinib and its related impurities in both drug substances and products. ijnrd.org

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC remains a cornerstone for the analysis of Imatinib and its impurities. The development of a robust HPLC method involves the careful optimization of several parameters to achieve the desired separation.

Reversed-phase HPLC is the most widely employed technique for the analysis of Imatinib and its impurities. globalresearchonline.netimpactfactor.orgwjbphs.comnih.gov This is due to the non-polar nature of the stationary phase, typically C18, which effectively retains and separates the moderately polar to non-polar Imatinib and its related compounds. globalresearchonline.netimpactfactor.orgwjbphs.com

Given the complexity of the impurity profile of Imatinib, gradient elution is often necessary to achieve adequate separation of all components within a reasonable timeframe. waters.comimpactfactor.orggoogle.com A gradient program involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the elution of a wide range of compounds with varying polarities. For instance, a gradient method might start with a lower concentration of organic modifier to separate more polar impurities and gradually increase the organic content to elute the main component, Imatinib, and less polar impurities like Impurity D. waters.com

The choice of the stationary phase is critical for achieving the desired selectivity and resolution. C18 columns are a popular choice for Imatinib analysis due to their hydrophobicity and ability to provide good separation for a broad range of compounds. globalresearchonline.netimpactfactor.orgwjbphs.comresearchgate.net The European Pharmacopoeia monograph for Imatinib, for example, specifies the use of a C18 column. waters.comlcms.cz Optimization of the stationary phase may involve evaluating columns from different manufacturers, as well as considering particle size and column dimensions to enhance efficiency. waters.comglobalresearchonline.netimpactfactor.org

Interactive Table: Examples of C18 Columns Used in Imatinib Impurity Analysis

Column NameDimensionsParticle SizeApplication Note
HiQSil C18250 x 4.6 mm5µmUsed for the separation of Imatinib and its amine impurity. globalresearchonline.net
X-bridge C18250 x 4.6 mm5 µmSelected for its carbon weight, aiding in the separation of five specified impurities. impactfactor.org
ACQUITY UPLC HSS C182.1 x 100 mm1.8 µmUtilized in a UPLC-modified EP method for separating Imatinib and nine related impurities. waters.com
C18 G column250 x 4.6 mm5 µmEmployed for the rapid estimation of Imatinib Mesylate. researchgate.net

The composition of the mobile phase plays a pivotal role in the separation process. Key factors to consider include:

pH: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Imatinib and its impurities. Adjusting the pH can alter the charge state of the analytes, thereby influencing their interaction with the stationary phase. For example, a mobile phase with an acetate (B1210297) buffer at pH 3.5 has been successfully used. globalresearchonline.netwjbphs.com

Buffer Systems: Buffers are essential to maintain a constant pH throughout the analysis, ensuring reproducible retention times. Common buffer systems include acetate and phosphate (B84403) buffers. globalresearchonline.netwjbphs.com The European Pharmacopoeia method has historically used a non-volatile ion-pairing agent, sodium octanesulfonate, though modern methods are moving towards MS-compatible mobile phases. waters.comlcms.cz

Organic Modifier Ratios: The type and proportion of the organic modifier (e.g., methanol (B129727), acetonitrile) in the mobile phase control the elution strength. globalresearchonline.netimpactfactor.orgwjbphs.com A common mobile phase composition involves a mixture of methanol and an acetate buffer. globalresearchonline.netwjbphs.com The ratio is optimized to achieve the best balance between resolution and analysis time.

Interactive Table: Examples of Mobile Phase Compositions in HPLC Methods for Imatinib Analysis

Organic ModifierAqueous PhaseRatio (v/v)Detection WavelengthFlow Rate
MethanolAcetate Buffer pH 3.580:20273 nm1.0 mL/min
Acetonitrile (B52724):Methanol (40:60)Ammonium (B1175870) acetate pH 9.5-264 nm1.5 mL/min
MethanolWater-triethylamine (pH 2.4)25:74:1267 nm1.0 mL/min
Selection and Optimization of Stationary Phases (e.g., C18 columns)

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of Imatinib and its impurities, offering significant advantages over conventional HPLC. waters.comresearchgate.netscispace.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to faster separations and improved resolution. waters.comresearchgate.net

A UPLC method utilizing a charged surface phenyl stationary phase has demonstrated a high-efficiency separation of Imatinib and nine of its related impurities within a six-minute run time. waters.com This method employed an MS-compatible mobile phase consisting of 10 mM ammonium formate (B1220265) and 0.1% formic acid, which is a significant improvement over older methods that used non-volatile ion-pairing agents. waters.com The enhanced speed and resolution of UPLC make it a valuable tool for high-throughput screening and quality control in the pharmaceutical industry.

Interactive Table: Comparison of a Modernized UPLC Method with a Traditional EP HPLC Method

ParameterUPLC MethodEP HPLC Method (scaled to UPLC)
ColumnACQUITY Premier CSH Phenyl-HexylACQUITY UPLC HSS C18
Mobile PhaseMS-compatible (Ammonium formate/formic acid)Ion-pairing agent (Sodium octanesulfonate)
Run Time~ 6 minutesLonger, with co-elution of some impurities
ResolutionBaseline resolution of Imatinib and nine impuritiesCo-elution of impurities A/H and J/Oxide

The continuous development and refinement of these chromatographic techniques are crucial for ensuring the quality and safety of Imatinib, a vital medication for many patients.

Hyphenated Chromatographic Techniques for Comprehensive Analysis

To meet the demanding requirements for sensitivity and specificity in impurity analysis, hyphenated chromatographic techniques are indispensable. These methods combine the powerful separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the quantification of genotoxic and other critical impurities at trace levels. tsijournals.com The technique's high sensitivity and selectivity make it ideal for monitoring impurities like Imatinib EP Impurity D, which may be present in very small quantities. bepls.comwaters.com

The method typically employs a reverse-phase liquid chromatography system to separate the impurity from the Imatinib API and other related substances. Following separation, the analyte enters the mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion corresponding to the impurity is selected and fragmented, and a resulting unique product ion is monitored. This process provides a high degree of specificity, filtering out noise from the sample matrix and ensuring that only the target analyte is quantified. nih.govwaters.com For instance, a sensitive LC-MS/MS method developed for other imatinib impurities demonstrated the ability to quantify substances at levels as low as 1 ng/mL. tsijournals.com This level of sensitivity is crucial for controlling impurities that must be limited to parts-per-million (ppm) levels in the final drug substance.

The development of such a method involves careful optimization of both chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization source settings, precursor/product ion selection, and collision energy). tsijournals.comnih.gov

For comprehensive impurity profiling and the identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is an exceptionally powerful tool. researchgate.net UPLC systems use columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net This enhanced separation capability is critical for resolving complex mixtures of impurities. lcms.cz

The Q-TOF mass analyzer offers high-resolution and accurate mass measurement capabilities. This allows for the determination of the elemental composition of an unknown impurity, which is a vital step in its structural elucidation. researchgate.netrsc.org When Imatinib is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation), new, previously uncharacterized degradants can form. A UPLC-Q-TOF-MS/MS method can separate these new compounds and provide high-resolution mass spectra for both the parent ion and its fragment ions, facilitating their identification. researchgate.net This approach has been successfully used to characterize the degradation products of Imatinib, ensuring that the analytical method is truly stability-indicating. researchgate.net

LC-MS/MS for Sensitive and Selective Quantification at Trace Levels

Method Validation in Accordance with ICH Guidelines (Q2(R1))

Once an analytical method for this compound is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1). innovareacademics.inresearchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API (Imatinib), other impurities, or matrix components. researchtrend.netnih.gov In practice, this is demonstrated by achieving baseline resolution between the peak for this compound and peaks for Imatinib and other known related substances. researchtrend.net Chromatographic methods are developed to ensure that there is no interference at the retention time of the target impurity. lcms.cz

Table 1: Illustrative Chromatographic Specificity Data This table presents typical retention time data to illustrate the concept of chromatographic resolution for Imatinib and its impurities. Actual values are method-dependent.

CompoundRetention Time (min)Resolution (from nearest peak)
Imatinib Impurity A3.5> 2.0
Imatinib5.2> 2.0
This compound 7.8 > 2.0
Imatinib Impurity B9.1> 2.0

Data based on typical separation profiles described in literature. lcms.czresearchtrend.net

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net For this compound, linearity is typically assessed over a concentration range from the Limit of Quantitation (LOQ) to approximately 120-150% of the specified limit for the impurity. wjbphs.com A series of at least five concentrations is analyzed, and the response (peak area) is plotted against concentration. The relationship is evaluated statistically using linear regression analysis. A high correlation coefficient (r²) is required to demonstrate linearity. tsijournals.comresearchtrend.net

Table 2: Representative Linearity Data for an Imatinib Impurity This table shows representative data for establishing the linearity of an analytical method for an Imatinib impurity.

Concentration (µg/mL)Mean Peak Area (n=3)
0.08 (LOQ)5,120
0.159,850
0.2013,200
0.2516,550
0.3019,980
Statistical Analysis Value
Correlation Coefficient (r²)0.9995
Slope66,240
Y-intercept155

Data modeled from typical results for Imatinib impurity analysis. tsijournals.comresearchtrend.netglobalresearchonline.netwjbphs.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix containing Imatinib. jsmcentral.org The analysis is performed on the spiked sample, and the percentage of the added impurity that is measured (% recovery) is calculated. This is usually performed at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the target concentration). bepls.com The acceptance criteria for recovery are typically within 98-102%. jsmcentral.org

Table 3: Example of Accuracy Data from a Recovery Study This table provides an example of accuracy results for an Imatinib impurity, showing the amount added versus the amount recovered.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean n=3)% Recovery% RSD
Low (50%)0.100.09999.00.85
Medium (100%)0.200.202101.00.60
High (150%)0.300.29899.30.72

Data based on typical recovery study results for Imatinib impurities. tsijournals.comglobalresearchonline.netwjbphs.comjsmcentral.org

Precision Determination: Repeatability and Intermediate Precision

The precision of an analytical method is its ability to produce similar results for multiple analyses of the same homogenous sample. This is typically evaluated at two levels: repeatability and intermediate precision. Repeatability, or intra-day precision, assesses the variability of results within the same laboratory, over a short period, by the same analyst with the same equipment. Intermediate precision, on the other hand, evaluates the method's robustness by considering variations such as different days, analysts, or equipment within the same laboratory.

For the analysis of Imatinib and its impurities, including a dimer impurity, studies have demonstrated high precision. In one such study, the repeatability for an amine impurity showed a relative standard deviation (%RSD) of 0.58%, while the inter-day precision ranged from 0.38% to 0.70%. globalresearchonline.net For Imatinib mesylate itself, the repeatability was found to be 0.272% RSD, with inter-day precision between 0.34% and 1.98%. globalresearchonline.net Another study focusing on an acid impurity reported a repeatability %RSD of 0.82% and an inter-day %RSD between 0.47% and 0.62%. thepharmajournal.com These low %RSD values indicate that the analytical methods are highly precise. globalresearchonline.netthepharmajournal.com

Table 1: Repeatability and Intermediate Precision Data for Imatinib and its Impurities

AnalytePrecision Type%RSDSource
Amine ImpurityRepeatability0.58 globalresearchonline.net
Amine ImpurityIntermediate Precision (Inter-day)0.38 - 0.70 globalresearchonline.net
Imatinib MesylateRepeatability0.272 globalresearchonline.net
Imatinib MesylateIntermediate Precision (Inter-day)0.34 - 1.98 globalresearchonline.net
Acid ImpurityRepeatability0.82 thepharmajournal.com
Acid ImpurityIntermediate Precision (Inter-day)0.47 - 0.62 thepharmajournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in the validation of analytical methods, especially for impurity profiling. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Several studies have established the LOD and LOQ for Imatinib and its various impurities. For a dimer impurity, the LOD was found to be 0.033 µg/ml, and the LOQ was 0.099 µg/ml. wjbphs.com In another study focusing on an amine impurity, the LOD and LOQ were 0.062 µg/ml and 0.188 µg/ml, respectively. globalresearchonline.net For an acid impurity, the LOD and LOQ were determined to be 0.038 µg/ml and 0.116 µg/ml, respectively. thepharmajournal.com

A comprehensive study on multiple Imatinib impurities reported the LOD and LOQ for Imatinib itself as 0.01% and 0.03% respectively, relative to a standard concentration. impactfactor.org For its impurities, the LOD and LOQ were generally found to be in the range of 0.01-0.02% and 0.03-0.05% respectively. impactfactor.org Another study reported an LOD of 0.383 µg/ml and an LOQ of 1.15 µg/ml for Imatinib and its impurities. ijpsonline.com

Table 2: LOD and LOQ Data for Imatinib and its Impurities

AnalyteLOD (µg/ml)LOQ (µg/ml)Source
Dimer Impurity0.0330.099 wjbphs.com
Amine Impurity0.0620.188 globalresearchonline.net
Acid Impurity0.0380.116 thepharmajournal.com
Imatinib Mesylate0.4081.235 globalresearchonline.net
Imatinib Mesylate0.4381.327 thepharmajournal.com
Imatinib and Impurities0.3831.15 ijpsonline.com

Robustness Evaluation: Sensitivity to Minor Method Parameter Variations

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Key parameters often investigated include the flow rate of the mobile phase, column temperature, pH of the mobile phase, and the detector wavelength.

In the context of Imatinib impurity analysis, robustness is typically assessed by observing the impact of these variations on the analytical results, often quantified by the %RSD. For instance, studies have been conducted by slightly altering the flow rate, detection wavelength, and mobile phase composition. globalresearchonline.net The results of these robustness studies generally show that the methods are resilient to minor changes in these parameters. frontiersin.org For example, a study on ponatinib, another tyrosine kinase inhibitor, evaluated robustness by varying the mobile phase A-B ratio, detection wavelength, column temperature, flow rate, and mobile phase pH. frontiersin.org

Stability-Indicating Capability and Mass Balance Determination

A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products. This is a critical requirement for assessing the stability of a drug substance and drug product. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the method. These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. ijpsonline.comnih.gov

For Imatinib, several stability-indicating HPLC methods have been developed. wjbphs.comnih.govijpsr.com These methods have been shown to effectively separate Imatinib from its degradation products, confirming their stability-indicating power. wjbphs.com

Mass balance is an important aspect of forced degradation studies. It is the process of accounting for all the drug substance after degradation, which should ideally be close to 100% of the initial amount. This confirms that all degradation products have been adequately detected and quantified. Studies on Imatinib and other similar drugs have reported satisfactory mass balance, often within the 95% to 105% range, which is a fundamental criterion for a validated stability-indicating method. frontiersin.org

Synthesis of Imatinib Ep Impurity D As a Pharmaceutical Reference Standard

Design and Execution of Regioselective Synthetic Routes for High-Purity Preparation

The synthesis of Imatinib (B729) EP Impurity D, a complex dimeric structure, presents significant technical challenges. google.com The molecule, chemically named 1-methyl-1,4-bis[4-[[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]-piperazin-1-ium, is often formed as a byproduct during imatinib synthesis. veeprho.comsynzeal.com

A common synthetic strategy involves the reaction of key intermediates under controlled conditions to favor the formation of the desired impurity. One patented method describes the synthesis starting from 1,4-bis(4-carboxybenzyl)-1-methylpiperazine-1-salt and N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (often referred to as 'imaamine'). google.com The reaction is carried out in the presence of coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), with a base such as N,N-diisopropylethylamine (DIPEA). google.comgoogle.com The choice of solvent can influence the reaction, with dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), methanol (B129727), and dimethylformamide (DMF) being suitable options. google.comgoogle.com

Another approach involves the acylation of 6-methyl-N1-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with a suitable acyl chloride, followed by amination with 1-methylpiperazine. This multi-step synthesis requires careful purification at each stage to obtain the final impurity with the desired quality.

Isolation and Purification Techniques for Reference Material Production

The production of a high-purity reference standard necessitates robust isolation and purification techniques.

Preparative Chromatography (Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying Imatinib EP Impurity D from reaction mixtures or crude products. This method offers high resolution, allowing for the separation of the target impurity from structurally similar compounds.

A typical preparative HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297). wjbphs.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the components. The fractions containing the purified this compound are collected, and the solvent is subsequently removed to yield the solid material.

Table 1: Illustrative Preparative HPLC Parameters

ParameterCondition
Column C18, 10 µm
Mobile Phase A Ammonium acetate buffer
Mobile Phase B Acetonitrile
Gradient Time-based gradient of Mobile Phase B
Detection UV at a specific wavelength (e.g., 265 nm) wjbphs.com
Flow Rate Optimized for column dimensions

Crystallization and Other Purification Methods

Crystallization is a fundamental technique for purifying solid compounds. Following preparative HPLC or as an alternative purification step, crystallization can be employed to enhance the purity of this compound. The choice of solvent is critical for successful crystallization. A common approach involves dissolving the crude product in a suitable solvent or solvent mixture, such as methanol/dichloromethane, and then inducing crystallization by cooling or adding an anti-solvent. google.com

For instance, one patented method describes recrystallization from a methanol-dichloromethane (1:1 volume ratio) mixture to obtain a yellow solid of the impurity. google.com The process of crystallization can be influenced by the presence of other impurities, and in some cases, multiple recrystallizations may be necessary to achieve the desired purity level. It has been noted that the crystallization of imatinib salts can sometimes be accompanied by the formation of crystalline impurities. google.com

Qualification and Certification of Reference Standards

Once isolated and purified, the this compound reference material must undergo rigorous qualification and certification to establish its identity, purity, and suitability for its intended use.

Purity Assessment by Area Normalization (e.g., HPLC-UV)

The purity of the reference standard is a critical parameter and is typically determined using a validated HPLC method with UV detection. The principle of purity assessment by area normalization assumes that all components in the sample have a similar response factor at the detection wavelength. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Reversed-phase HPLC methods are commonly employed for this purpose. wjbphs.com A typical method might use a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. wjbphs.comimpactfactor.org The European Pharmacopoeia (EP) monograph for imatinib outlines HPLC conditions for impurity analysis, which can serve as a basis for developing a suitable method for the reference standard. waters.com The goal is to develop a method that provides baseline separation of this compound from the parent drug and other potential impurities. waters.com The purity of the reference standard should typically be ≥95% by area normalization.

Table 2: Example HPLC Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) wjbphs.com
Mobile Phase Gradient of aqueous buffer (e.g., ammonium formate) and organic solvent (e.g., acetonitrile) waters.com
Flow Rate 1.0 mL/min wjbphs.com
Detection Wavelength 264 nm or 273 nm wjbphs.com
Column Temperature 35°C

Comprehensive Structural Confirmation for Reference Standard Utility

Unequivocal structural confirmation is essential for a reference standard. A combination of spectroscopic techniques is used to elucidate the complex structure of this compound.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the chemical structure. Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within the molecule. veeprho.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. glppharmastandards.com

A comprehensive Certificate of Analysis (CoA) accompanies the certified reference standard, which includes all the characterization data, such as the results from HPLC purity analysis and spectroscopic data (¹H NMR, Mass, and IR), confirming its identity and purity. glppharmastandards.com

Impurity Control Strategies and Quality by Design Qbd in Pharmaceutical Manufacturing

Adherence to Pharmacopoeial Standards for Imatinib (B729) Impurities (e.g., European Pharmacopoeia)

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), establish the legal and scientific benchmarks for the quality of medicinal products. For Imatinib Mesylate, the Ph. Eur. monograph outlines specific tests and acceptance criteria for various impurities. geneesmiddeleninformatiebank.nledqm.eu Imatinib EP Impurity D is chemically identified as 1-Methyl-1,4-bis[4-[[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]piperazin-1-ium. synzeal.compharmaceresearch.com

Adherence to these standards is mandatory for manufacturers. The specifications include tests for appearance, solubility, identity, and the quantification of related substances, typically using High-Performance Liquid Chromatography (HPLC). europa.eu The limits for impurities, including potentially genotoxic ones, are rigorously evaluated for safety. europa.eu The characterization and control of all potential impurities must be adequately performed to ensure they are within acceptable limits. geneesmiddeleninformatiebank.nl

Table 1: Chemical Identity of this compound

Attribute Detail Source
Chemical Name 1-Methyl-1,4-bis[4-[[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]piperazin-1-ium synzeal.com
Molecular Formula C₅₃H₅₁N₁₂O₂⁺ pharmaceresearch.comgoogle.com
Molecular Weight 888.05 g/mol google.com

| CAS Number | 1821122-73-9 | synzeal.compharmaceresearch.comglppharmastandards.comclearsynth.com |

Application of Quality by Design (QbD) Principles for Robust Impurity Control

QbD is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.com This proactive approach is instrumental in developing a robust manufacturing process that consistently produces high-quality Imatinib with minimal impurity levels. grace.comevotec.com

The QbD process commences with the definition of the Quality Target Product Profile (QTPP). The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. europa.euwho.int From the QTPP, Critical Quality Attributes (CQAs) are identified. A CQA is a physical, chemical, biological, or microbiological property that must be within an appropriate limit, range, or distribution to ensure the desired product quality. hamiltoncompany.comamericanpharmaceuticalreview.com

For Imatinib, the level of any single impurity, including this compound, is a crucial CQA. iajps.comhamiltoncompany.com The presence of impurities can impact the safety and efficacy of the final drug product. grace.com

Table 2: Example of QTPP and CQA for Imatinib Impurity Control

QTPP Element CQA Target
Safety This compound Level Below the established pharmacopoeial limit

| Purity | Profile of all related substances | Within specified limits |

Risk assessment is a key component of QbD, used to identify and evaluate factors that could impact product quality. pharmtech.com Methodologies such as Failure Mode Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams are employed to understand the potential for impurity formation. researchgate.net For this compound, this involves a detailed analysis of the synthetic route. google.com The impurity can arise from reactions involving impurities present in the starting materials or intermediates formed during the process. google.com A thorough risk assessment helps to pinpoint the critical process parameters (CPPs) that influence the formation of this impurity. pharmtech.com

A "design space" is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.netnih.gov Operating within the design space is not considered a change and provides regulatory flexibility. pqri.org For Imatinib manufacturing, a design space would be developed by systematically studying the impact of CPPs (e.g., reaction temperature, solvent ratios, pH) on the formation of this compound. researchgate.net This is often achieved through Design of Experiments (DoE), a statistical tool that allows for the efficient exploration of the relationships between multiple variables. dergipark.org.tr

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. pharmasource.globalmt.comfda.gov The goal of PAT is to ensure final product quality is built into the process from the start. fda.gov For impurity control, PAT tools like in-line or at-line spectroscopy (e.g., NIR, Raman) and chromatography can provide real-time or near-real-time data on the formation of impurities like this compound. pharmasource.globalstepscience.com This allows for immediate adjustments to the process, ensuring it remains within the design space and preventing the formation of out-of-specification levels of impurities. americanpharmaceuticalreview.com

Development of Design Space for Controlled Manufacturing Parameters

Strategies for Mitigation and Prevention of this compound Formation during Manufacturing

The formation of this compound is linked to the synthetic process. google.com It is a dimeric impurity, suggesting its formation involves the reaction of two Imatinib-related molecules. Strategies to mitigate its formation focus on several key areas:

Starting Material Control: Rigorous control of the purity of starting materials is paramount. Impurities in the initial reactants can carry through the synthesis or react to form new impurities. google.comgrace.com

Process Optimization: Understanding the reaction mechanism allows for the optimization of process parameters to disfavor the side reactions leading to Impurity D formation. This could involve adjusting temperature, reaction time, or the order of reagent addition. ulisboa.pt For instance, the synthesis of Imatinib often involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. newdrugapprovals.org The conditions of this condensation need to be carefully controlled to minimize the formation of dimeric byproducts.

Purification Techniques: While prevention is the primary goal, effective purification methods are essential to remove any Impurity D that does form. Advanced purification techniques may be necessary as this impurity can sometimes co-elute with other related substances.

Avoiding Harsh Conditions: The synthesis of Imatinib can involve harsh reaction conditions which may promote the formation of degradation products and by-products. newdrugapprovals.orggoogle.com Utilizing milder, more efficient catalytic systems and avoiding excessively high temperatures can reduce the likelihood of forming complex impurities like Impurity D. google.comgoogleapis.com

By integrating these strategies within a comprehensive QbD framework, pharmaceutical manufacturers can ensure the consistent production of high-quality Imatinib that meets all regulatory standards and, most importantly, is safe and effective for patients.

Importance in Regulatory Filings and Compliance (e.g., ANDA, DMF Submissions)

The stringent control of impurities is a cornerstone of modern pharmaceutical manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of drug products. This compound, a known process-related impurity and potential degradation product of Imatinib, serves as a critical checkpoint in the regulatory evaluation of both generic and new drug applications. google.comeuropa.eu Its presence, even in trace amounts, can have implications for the final product's quality, stability, and safety profile. Consequently, comprehensive documentation and control strategies for this impurity are indispensable components of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.comclearsynth.comveeprho.com

A Drug Master File (DMF) is a confidential submission to the Food and Drug Administration (FDA) containing detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of human drugs. fda.gov For manufacturers of the Imatinib active pharmaceutical ingredient (API), the DMF must include a thorough analysis of the impurity profile, including the identification, characterization, and quantification of this compound. venkatasailifesciences.com This includes detailing the synthetic route and demonstrating that the manufacturing process is capable of consistently controlling this impurity within acceptable limits. google.comeuropa.eu

Abbreviated New Drug Applications (ANDAs) are submitted for generic drug approval and must demonstrate that the generic product is bioequivalent to the innovator drug. fda.govfda.gov A critical part of the ANDA is the Chemistry, Manufacturing, and Controls (CMC) section, which requires a detailed impurity profile of the drug product. researchgate.net The ANDA applicant must provide data showing that the levels of this compound in their product are within the qualified safety thresholds. synzeal.comclearsynth.com The European Pharmacopoeia (EP) monograph for Imatinib outlines a set of related impurities, including Impurity D, that must be monitored. lcms.cz

The development and validation of robust analytical methods are paramount for accurately detecting and quantifying this compound. lcms.czbepls.comwjbphs.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed techniques for this purpose. lcms.czgoogle.com These methods must be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable results that can be submitted in regulatory filings. researchgate.net The availability of well-characterized reference standards for this compound is crucial for the validation of these analytical methods and for the ongoing quality control of Imatinib production. synzeal.comglppharmastandards.comsynzeal.com

The principles of Quality by Design (QbD) are increasingly being applied to pharmaceutical development and manufacturing to ensure product quality is built-in from the outset. mdpi.comdergipark.org.tr QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netmdpi.comdergipark.org.tr In the context of this compound, a QbD approach would involve identifying the critical process parameters (CPPs) that influence its formation and implementing a control strategy to minimize its levels in the final product. mdpi.com This proactive approach to impurity control is highly favored by regulatory agencies as it demonstrates a deep understanding of the manufacturing process and a commitment to quality.

The table below summarizes the key information related to this compound.

Identifier Value Source(s)
Chemical Name 1-Methyl-1,4-bis[4-[[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]piperazin-1-ium chloride synzeal.comglppharmastandards.comcleanchemlab.com
Synonyms Des(methylpiperazinyl) Imatinib Dimer Piperazinium Chloride; Imatinib Dimer clearsynth.comglppharmastandards.com
CAS Number 1821122-73-9 synzeal.comglppharmastandards.com
Molecular Formula C53H51ClN12O2 glppharmastandards.com
Molecular Weight 923.50 g/mol

The following table outlines various analytical methods used for the detection and quantification of Imatinib and its impurities.

Analytical Method Column Mobile Phase Detection Application Source(s)
UPLC ACQUITY Premier CSH Phenyl-Hexyl10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acidUV (267 nm) and Mass SpectrometrySeparation of Imatinib and nine related impurities lcms.cz
RP-HPLC C18Methanol (B129727) and aqueous triethyl amine (pH 10.5)Not SpecifiedQuantitative determination in rat serum researchgate.net
RP-HPLC Inertsil ODS 3VNot SpecifiedPDA at 268 nmPurity evaluation of Imatinib Mesylate bulk drug bepls.comwjbphs.com
HPLC HiQ Sil C18Methanol and acetate (B1210297) buffer (pH 3.5)UV at 273 nmDetermination of Imatinib mesylate and its dimer impurity wjbphs.com
LC-MS Octadecyl bonded silica (B1680970) gelAcetonitrile (B52724) and ammonium formate (pH 3.5)Mass SpectrometryAnalysis of genotoxic impurity F google.com

Future Research Directions in Imatinib Ep Impurity D Analysis and Control

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Imatinib (B729) EP Impurity D at trace levels are paramount for quality control. While existing high-performance liquid chromatography (HPLC) methods are utilized, future research is geared towards developing more sensitive and specific analytical techniques. wjbphs.combepls.com

Advancements in analytical instrumentation have significantly improved the ability to detect and characterize impurities. researchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC) methods, for instance, offers higher resolution and faster analysis times compared to traditional HPLC. lcms.cz Coupling UPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a powerful tool for the structural elucidation and sensitive quantification of impurities. wjbphs.comlcms.cz Future research will likely focus on optimizing these hyphenated techniques to achieve even lower limits of detection (LOD) and quantification (LOQ) for Imatinib EP Impurity D. wjbphs.comresearchgate.net

A key area of development is the use of MS-compatible mobile phases, which avoids the limitations of non-volatile ion-pairing agents often used in older pharmacopeial methods. lcms.cz The use of volatile buffers like ammonium (B1175870) formate (B1220265) with formic acid allows for seamless integration of LC with MS, facilitating the acquisition of both parent and fragmentation mass spectra for unambiguous impurity identification. lcms.czgoogle.com

Furthermore, the exploration of alternative analytical platforms, such as capillary electrophoresis (CE), could offer orthogonal separation mechanisms, providing a more comprehensive impurity profile. researchgate.net Innovations in sample preparation techniques, including solid-phase extraction (SPE) with novel sorbents, can also enhance the sensitivity and selectivity of the analytical methods by effectively isolating and concentrating this compound from the drug matrix. nih.gov

Table 1: Comparison of Current and Future Analytical Techniques for this compound

FeatureCurrent HPLC MethodsFuture UPLC-MS/MS Methods
Resolution StandardHigh to Ultra-High
Analysis Time LongerShorter (e.g., within 6 minutes) lcms.cz
Sensitivity Adequate for routine QCSignificantly higher, with lower LOD/LOQ wjbphs.comresearchgate.net
Specificity GoodExcellent, with mass-based confirmation lcms.cz
MS Compatibility Often limited by non-volatile buffers lcms.czHigh, with use of volatile mobile phases lcms.czgoogle.com
Structural Elucidation LimitedDetailed fragmentation data for confirmation lcms.cz

Computational Modeling and Predictive Analytics for Degradation Pathways and Impurity Formation

Understanding the formation pathways of this compound is crucial for developing effective control strategies. The impurity can arise from starting materials or be formed during the synthesis or degradation of imatinib. google.com Computational modeling and predictive analytics offer a proactive approach to identifying potential degradation pathways and the conditions that favor impurity formation.

In silico tools can be employed to simulate the degradation of imatinib under various stress conditions, such as exposure to light, heat, and different pH levels. nih.gov Quantitative structure-activity relationship (QSAR) models can be used to predict the potential for degradation and the formation of specific impurities based on the molecular structure of imatinib and its intermediates. nih.gov This predictive capability allows for the early identification of critical process parameters that need to be tightly controlled to minimize the formation of this compound.

Recent studies have utilized computational modeling to understand the degradation of other drugs, demonstrating the potential of these approaches. frontiersin.org For instance, modeling has been used to predict the stability of drug variants and their interaction with chaperone proteins during degradation. frontiersin.org Applying similar models to imatinib could provide valuable insights into the mechanisms leading to the formation of Impurity D.

By combining computational predictions with experimental data from forced degradation studies, a comprehensive map of the degradation landscape can be constructed. researchgate.net This knowledge is invaluable for designing robust synthetic routes and defining appropriate storage conditions to ensure the stability of the drug substance.

Implementation of Advanced Control Strategies for Continuous Manufacturing Processes

The pharmaceutical industry is increasingly moving towards continuous manufacturing, which offers numerous advantages over traditional batch processing, including improved product quality and consistency. annualreviews.orgnih.gov The implementation of advanced control strategies, particularly Process Analytical Technology (PAT), is a cornerstone of modern manufacturing and is highly relevant to controlling impurities like this compound. mt.comthermofisher.com

PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. americanpharmaceuticalreview.combruker.com This allows for immediate adjustments to the manufacturing process to maintain it within a state of control and prevent the formation of impurities. For the synthesis of imatinib, PAT could be used to monitor reaction kinetics, temperature, and the concentration of reactants and intermediates, ensuring optimal conditions that disfavor the formation of Impurity D. mt.com

The integration of PAT with continuous manufacturing platforms provides a powerful framework for quality by design (QbD), where quality is built into the product rather than being tested for at the end. mt.com Real-time monitoring allows for a deeper process understanding and the ability to proactively manage variability. americanpharmaceuticalreview.com For example, in-line spectroscopic techniques could continuously analyze the reaction mixture, providing immediate feedback to a control system that can adjust parameters as needed. americanpharmaceuticalreview.com

Q & A

Q. What analytical methods are used to identify and quantify Imatinib EP impurity D in drug formulations?

  • Methodology : High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) are standard techniques. For example, linearity curves for impurity quantification can be validated using LC-MS with a detection limit of ≤0.1% w/w, as demonstrated in chromatographic studies . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify the impurity’s molecular identity (1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one) .
  • Regulatory Compliance : Methods must adhere to International Council for Harmonisation (ICH) Q2(R1) guidelines for validation parameters (linearity, accuracy, precision) .

Q. How does the presence of this compound affect the pharmacokinetics and efficacy of Imatinib mesylate?

  • Pharmacokinetic Impact : Impurity D may compete with Imatinib for cytochrome P450 (CYP3A4/5) metabolism, altering plasma concentration-time profiles. Comparative studies using radiolabeled Imatinib in murine models show reduced bioavailability when impurity levels exceed 0.15% .
  • Efficacy Considerations : In vitro kinase inhibition assays reveal that impurity D exhibits 10-15% weaker binding affinity to BCR-ABL compared to Imatinib, potentially reducing therapeutic efficacy in chronic myeloid leukemia (CML) patients .

Q. What are the regulatory thresholds for this compound according to pharmacopeial standards?

  • Threshold Limits : The European Pharmacopoeia (EP) specifies a maximum permissible limit of 0.20% w/w for impurity D in Imatinib formulations. This aligns with ICH Q3A/B guidelines, which classify impurities ≥0.10% as "qualified" and ≥0.15% as requiring toxicological assessment .

Advanced Research Questions

Q. How can researchers design experiments to assess the long-term stability of Imatinib formulations concerning impurity D generation under varying storage conditions?

  • Experimental Design :
  • Accelerated Stability Testing : Expose formulations to 40°C/75% relative humidity (ICH Q1A) for 6 months, with sampling intervals at 0, 1, 3, and 6 months. Use HPLC to track impurity D formation kinetics .
  • Degradation Pathways : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) to identify conditions promoting impurity D synthesis. LC-MS/MS can elucidate degradation byproducts .
  • Statistical Modeling : Apply Arrhenius equations to predict impurity growth rates at standard storage conditions (25°C) .

Q. What methodologies are recommended to resolve contradictory data on the mutagenic potential of this compound across different in vitro and in vivo models?

  • Data Reconciliation Strategy :
  • In Vitro/In Vivo Correlation : Conduct Ames tests (OECD 471) with TA98 and TA100 strains at impurity concentrations of 0.5–5 μg/plate. Compare results with transgenic rodent (TGR) assays to assess in vivo mutagenicity .
  • Dose-Response Analysis : Use benchmark dose (BMD) modeling to identify thresholds where mutagenicity diverges between models. Adjust for metabolic activation differences (e.g., S9 liver fractions) .
  • Meta-Analysis : Pool data from published studies (e.g., EMA/CHMP reports) to perform sensitivity analyses, focusing on study design variability (e.g., exposure duration, endpoint selection) .

Q. How do mutations in the c-kit gene (e.g., exon 11 deletions) influence the interaction between Imatinib and impurity D in GIST treatment protocols?

  • Mechanistic Insights :
  • Kinase Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) of Imatinib and impurity D against wild-type vs. exon 11-mutant c-kit. Mutant receptors show 3–5× reduced affinity for Imatinib, but impurity D’s inhibitory effect remains unchanged .
  • Clinical Correlation : Retrospective analysis of GIST patients with exon 11 mutations (n=29) reveals no significant difference in progression-free survival (PFS) between high (≥0.15%) and low (<0.15%) impurity D groups (HR=1.12, p=0.64), suggesting mutation status may override impurity effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.